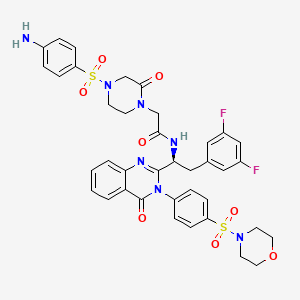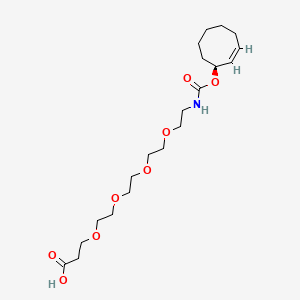
(S,E)-Tco2-peg4-cooh
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S,E)-Tco2-peg4-cooh is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound is a derivative of trans-cyclooctene (Tco) linked to a polyethylene glycol (PEG) chain terminated with a carboxylic acid group. The presence of the PEG chain enhances its solubility and biocompatibility, making it useful in a range of applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (S,E)-Tco2-peg4-cooh typically involves the following steps:
Synthesis of Trans-Cyclooctene (Tco): This can be achieved through the ring-closing metathesis of diene precursors.
Attachment of PEG Chain: The PEG chain is introduced via a nucleophilic substitution reaction, where the hydroxyl group of PEG reacts with a suitable leaving group on the Tco derivative.
Introduction of Carboxylic Acid Group: The terminal hydroxyl group of the PEG chain is oxidized to a carboxylic acid using oxidizing agents like Jones reagent or TEMPO.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and scalability. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Types of Reactions:
Oxidation: The terminal hydroxyl group of the PEG chain can be oxidized to form the carboxylic acid group.
Substitution: The PEG chain is introduced via nucleophilic substitution reactions.
Addition: The Tco moiety can undergo cycloaddition reactions with various dienophiles.
Common Reagents and Conditions:
Oxidizing Agents: Jones reagent, TEMPO.
Nucleophiles: PEG derivatives with terminal hydroxyl groups.
Catalysts: Metathesis catalysts for the synthesis of Tco.
Major Products:
Carboxylic Acid Derivatives: Resulting from the oxidation of the terminal hydroxyl group.
PEGylated Tco Derivatives: Formed through nucleophilic substitution reactions.
Applications De Recherche Scientifique
(S,E)-Tco2-peg4-cooh has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Employed in bioconjugation techniques to attach biomolecules to surfaces or other molecules.
Medicine: Utilized in drug delivery systems due to its biocompatibility and solubility.
Industry: Applied in the development of advanced materials and coatings.
Mécanisme D'action
The mechanism of action of (S,E)-Tco2-peg4-cooh involves its ability to undergo cycloaddition reactions, which can be used to form stable covalent bonds with various substrates. The PEG chain enhances its solubility and biocompatibility, allowing it to interact with biological molecules and surfaces effectively. The carboxylic acid group can form hydrogen bonds and ionic interactions, further stabilizing its interactions with target molecules.
Comparaison Avec Des Composés Similaires
(S,E)-Tco2-peg4-NH2: Similar structure but with an amine group instead of a carboxylic acid.
(S,E)-Tco2-peg4-OH: Similar structure but with a hydroxyl group instead of a carboxylic acid.
(S,E)-Tco2-peg4-COOCH3: Similar structure but with a methyl ester group instead of a carboxylic acid.
Uniqueness: (S,E)-Tco2-peg4-cooh is unique due to its carboxylic acid group, which provides additional reactivity and the ability to form ionic interactions. This makes it particularly useful in applications where strong and stable interactions are required.
Propriétés
Formule moléculaire |
C20H35NO8 |
|---|---|
Poids moléculaire |
417.5 g/mol |
Nom IUPAC |
3-[2-[2-[2-[2-[[(1S,2E)-cyclooct-2-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C20H35NO8/c22-19(23)8-10-25-12-14-27-16-17-28-15-13-26-11-9-21-20(24)29-18-6-4-2-1-3-5-7-18/h4,6,18H,1-3,5,7-17H2,(H,21,24)(H,22,23)/b6-4+/t18-/m1/s1 |
Clé InChI |
YRYNJOIFSWRUJN-MJICGBHWSA-N |
SMILES isomérique |
C1CC/C=C/[C@H](CC1)OC(=O)NCCOCCOCCOCCOCCC(=O)O |
SMILES canonique |
C1CCC=CC(CC1)OC(=O)NCCOCCOCCOCCOCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-[[5-chloro-4-[6-[(3-fluorophenyl)methylamino]pyridin-2-yl]pyridin-2-yl]amino]cyclohexyl]-4-[[(E)-4-(dimethylamino)but-2-enoyl]amino]benzamide](/img/structure/B12368733.png)
![2-N-bromo-4-N-[(Z)-1H-indol-3-ylmethylideneamino]-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine](/img/structure/B12368734.png)

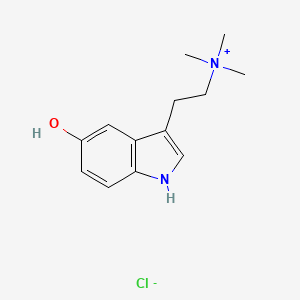
![1-[(2R,4R,5S)-5-fluoro-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12368757.png)
![(2R)-2-amino-4,4-dimethyl-N-[3-methyl-4-(2-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)phenyl]pentanamide](/img/structure/B12368766.png)
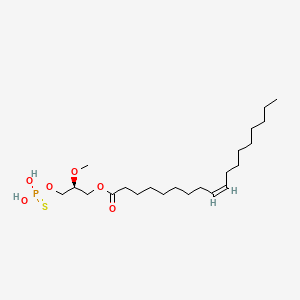


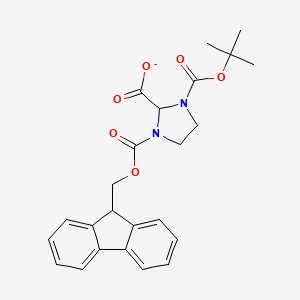
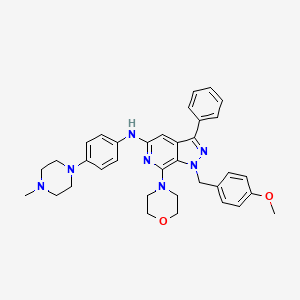
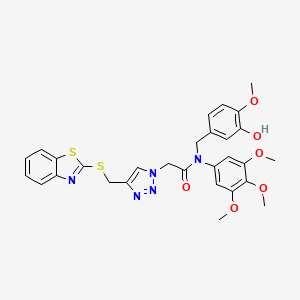
![2-[Hydroxy-[6-[3-(trifluoromethyl)phenoxy]pyridin-3-yl]methylidene]cyclohexane-1,3-dione](/img/structure/B12368804.png)
